Deoxynyboquinone

描述

Deoxynyboquinone (DNQ) is a natural product that has shown potent antitumor activity . It kills a wide spectrum of cancer cells in an NQO1-dependent manner with greater potency than β-lapachone . DNQ lethality relies on NQO1-dependent futile redox cycling that consumes oxygen and generates extensive reactive oxygen species (ROS) .

Synthesis Analysis

A modular synthesis of DNQ was developed that enabled access to the large compound quantities needed to conduct extensive mechanistic evaluations and animal experiments . The synthesis involved standard Schlenk techniques under argon .

Molecular Structure Analysis

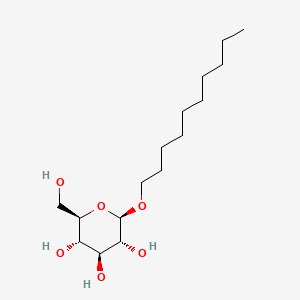

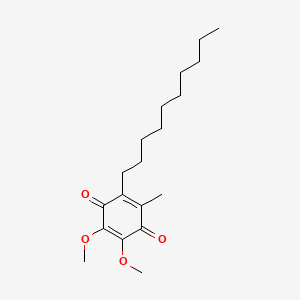

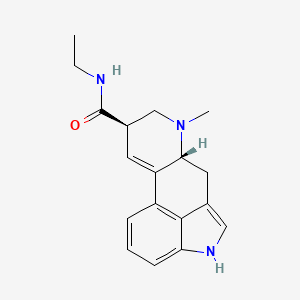

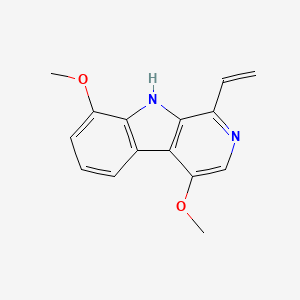

The molecular formula of Deoxynyboquinone is C15H12N2O4 . Its average mass is 284.267 Da and its monoisotopic mass is 284.079712 Da .

Chemical Reactions Analysis

Deoxynyboquinone’s lethality relies on NQO1-dependent futile redox cycling that consumes oxygen and generates extensive reactive oxygen species (ROS) . This ROS generation is a key part of its chemical reaction with cancer cells .

Physical And Chemical Properties Analysis

Deoxynyboquinone has a density of 1.5±0.1 g/cm3, a boiling point of 591.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 71.6±0.4 cm3 .

科学研究应用

Antitumor Activity and Mechanism

DNQ is a potent inducer of cancer cell death through its unique mechanism of action. It undergoes bioreduction to its semiquinone form, which is re-oxidized by molecular oxygen, forming superoxide that induces cell death. This process results in significant oxidative stress within cancer cells, leading to their demise. DNQ's ability to induce death in cancer cells in culture with low IC50 values highlights its potential as a novel anticancer agent. Unlike other antineoplastic agents that generate reactive oxygen species (ROS), DNQ is effective under both hypoxic and normoxic conditions, suggesting its utility in a wide range of tumor microenvironments (Bair, Palchaudhuri, & Hergenrother, 2010).

Selective Killing of Solid Cancers

Further research on DNQ revealed its selective killing of solid cancers with overexpressed cytosolic NAD(P)H:quinone oxidoreductase-1 (NQO1) via excessive ROS production. This specificity is due to DNQ's direct and discerning substrate specificity for NQO1, underlining its pharmacologic potency. The distinct responses of compartmentalized glutathione redox potentials to DNQ in cancer cells suggest a new evidence of its therapeutic action mechanism, offering a promising avenue for cancer treatment with minimized side effects (Kolossov et al., 2017).

NQO1-dependent Mechanism

DNQ's lethality is significantly reliant on NQO1-dependent futile redox cycling, leading to extensive ROS generation. This mechanism is crucial for inducing programmed necrosis in cancer cells, making DNQ a potent chemotherapeutic agent for a wide spectrum of solid tumors. The NQO1 and PARP1 (Poly (ADP-ribose) polymerase 1) dependency for its cytotoxic effects further emphasizes DNQ's selectivity and efficacy in targeting cancer cells with specific enzymatic profiles, offering a targeted approach to cancer therapy (Huang et al., 2012).

属性

IUPAC Name |

1,4,6-trimethyl-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYPAIRTXRKKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxynyboquinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。